molecular formula C18H13FN4O3S B2809625 4-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-28-8

4-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2809625
M. Wt: 384.39
InChI Key: JIWUYPFTTBYZMY-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a nitrophenyl group, a fluorine atom, and a dihydrothieno[3,4-c]pyrazole ring. Each of these groups contributes to the overall properties and reactivity of the molecule.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It likely exhibits a combination of aromatic and non-aromatic character due to the presence of both benzene rings and a dihydrothieno[3,4-c]pyrazole ring.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The nitro group is electron-withdrawing, which could make the benzene ring more susceptible to electrophilic aromatic substitution. The amide group could participate in condensation reactions or hydrolysis under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could allow for hydrogen bonding, influencing its solubility in different solvents.


Scientific Research Applications

Fluorinated Compounds in Materials Science

Fluorinated compounds are widely studied for their unique properties, such as high thermal stability and resistance to solvents, which make them ideal for applications in materials science, including liquid crystals and polymers. The fluorine atom's high electronegativity and small size allow it to significantly influence the physical properties of compounds, enhancing their application potential in advanced materials and electronics. Hird (2007) reviews the remarkable influence of fluorine on liquid crystal materials, discussing how fluorination can modify key properties like melting points, mesophase morphology, and transition temperatures, which are crucial for commercial applications in displays and optoelectronic devices (Hird, 2007).

Nitrophenyl Derivatives in Organic Synthesis

Nitrophenyl derivatives serve as key intermediates in organic synthesis, enabling the construction of complex molecules for pharmaceutical and agrochemical applications. Their ability to undergo various chemical transformations makes them valuable building blocks for the synthesis of heterocyclic compounds, ligands, and active pharmaceutical ingredients. For instance, the nucleophilic aromatic substitution of the nitro group is a fundamental reaction in organic chemistry, allowing for the introduction of diverse functional groups into aromatic systems, as reviewed by Pietra and Vitali (1972), who discuss the reaction mechanisms and applications of nitrophenyl derivatives in synthetic chemistry (Pietra & Vitali, 1972).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. However, as a general rule, compounds with nitro groups can be potentially explosive and should be handled with care.


Future Directions

The study and application of this compound would depend on its intended use. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry.


Please note that this is a very general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and literature would be needed. Always consult a professional when dealing with unknown compounds.


properties

IUPAC Name

4-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O3S/c19-12-3-1-11(2-4-12)18(24)20-17-15-9-27-10-16(15)21-22(17)13-5-7-14(8-6-13)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWUYPFTTBYZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

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